molecular formula C14H15N3O2 B2543991 6-ethoxy-N-methyl-N-phenylpyrimidine-4-carboxamide CAS No. 2034579-85-4

6-ethoxy-N-methyl-N-phenylpyrimidine-4-carboxamide

Cat. No. B2543991
CAS RN: 2034579-85-4
M. Wt: 257.293
InChI Key: JXKSPGSKZLFACM-UHFFFAOYSA-N
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Description

The compound "6-ethoxy-N-methyl-N-phenylpyrimidine-4-carboxamide" is not directly mentioned in the provided papers. However, the papers discuss various pyrimidine derivatives, which are structurally related to the compound . Pyrimidine derivatives are known for their diverse biological activities and are often synthesized for pharmaceutical applications .

Synthesis Analysis

The synthesis of pyrimidine derivatives typically involves cyclization reactions and nucleophilic substitutions. For instance, paper describes the synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines through cyclization of a formamidine precursor followed by nucleophilic substitution. Similarly, paper outlines the synthesis of 6-methyl-1,2,3,4-tetrahydro-N-aryl-2-oxo/thio-4-arylpyrimidine-5-carboxamides using uranyl nitrate hexahydrate as a catalyst under ultrasonic conditions, which offers advantages such as shorter reaction times and higher yields.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often confirmed using spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. Paper discusses the structural characterization of monoamide isomers using FT-IR, 1H and 13C NMR, and UV-vis spectroscopy. Paper reports the crystal and molecular structures of a methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, a side product in the synthesis of an antitubercular agent, using X-ray and DFT studies.

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives can be influenced by substituents on the pyrimidine ring. Paper examines the effects of substituents on the spectral properties of 2-amino-4-isopropyl-6-methoxy-N-phenylpyrimidine-5-carboxamides, indicating how different groups can affect the chemical behavior of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are crucial for their potential applications. These properties are often assessed through various spectroscopic methods and elemental analysis. Paper provides an example of such an analysis for a thiourea derivative of pyrimidine, including crystallographic data and IR spectroscopy.

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological targets in the body .

Safety and Hazards

This involves the study of the compound’s toxicity, environmental impact, handling precautions, and disposal methods .

Future Directions

This involves the study of potential future applications and research directions for the compound .

properties

IUPAC Name

6-ethoxy-N-methyl-N-phenylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-3-19-13-9-12(15-10-16-13)14(18)17(2)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKSPGSKZLFACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)N(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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